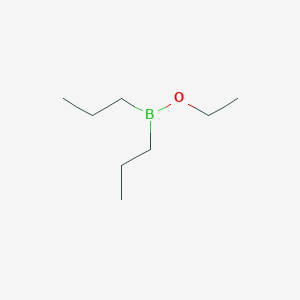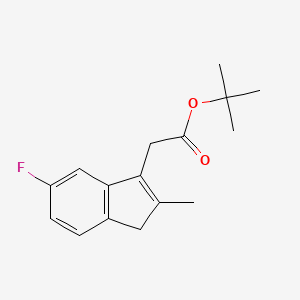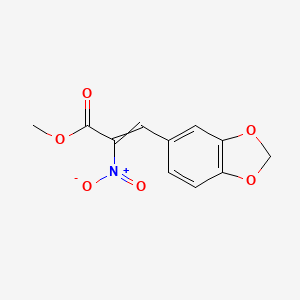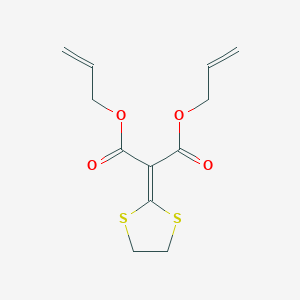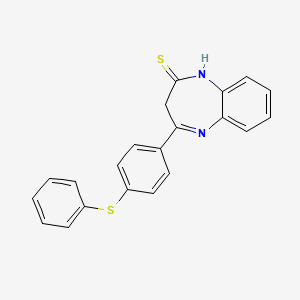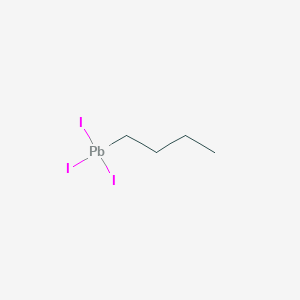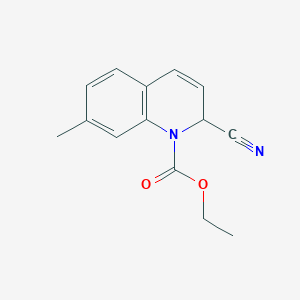![molecular formula C8H12O2 B14652542 7,8-Dioxabicyclo[4.2.2]dec-9-ene CAS No. 52148-56-8](/img/structure/B14652542.png)
7,8-Dioxabicyclo[4.2.2]dec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dioxabicyclo[4.2.2]dec-9-ene: is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It features a bicyclic structure with two oxygen atoms forming an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dioxabicyclo[4.2.2]dec-9-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of a diene precursor using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-25°C) to control the reaction rate.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalysts: Acidic or basic catalysts to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dioxabicyclo[4.2.2]dec-9-ene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
7,8-Dioxabicyclo[4.2.2]dec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,8-Dioxabicyclo[4.2.2]dec-9-ene involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dioxabicyclo[4.2.2]decane: Lacks the double bond present in 7,8-Dioxabicyclo[4.2.2]dec-9-ene.
7,8-Dioxabicyclo[3.2.2]nonane: Has a different ring structure with fewer carbon atoms.
Uniqueness
7,8-Dioxabicyclo[422]dec-9-ene is unique due to its specific bicyclic structure and the presence of an epoxide ring
Propriétés
Numéro CAS |
52148-56-8 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
7,8-dioxabicyclo[4.2.2]dec-9-ene |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-6-5-7(3-1)9-10-8/h5-8H,1-4H2 |
Clé InChI |
MNEHGPASSFGNGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=CC(C1)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


